molecular formula C12H16N2O6S B2835445 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid CAS No. 1396963-05-5

4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid

Cat. No. B2835445
CAS RN: 1396963-05-5
M. Wt: 316.33
InChI Key: WRHJLQNUJNCDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C12H16N2O6S . It has a molecular weight of 316.33 . The compound is also known by its IUPAC name, N2- [ (4-methoxyphenyl)sulfonyl]glutamine .


Molecular Structure Analysis

The InChI code for 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid is 1S/C12H16N2O6S/c1-20-8-2-4-9 (5-3-8)21 (18,19)14-10 (12 (16)17)6-7-11 (13)15/h2-5,10,14H,6-7H2,1H3, (H2,13,15) (H,16,17) . This code provides a specific representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 630.5±65.0 °C and a predicted density of 1.400±0.06 g/cm3 . Its pKa value is predicted to be 3.24±0.10 .

Scientific Research Applications

These applications highlight the diverse potential of 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid in various fields. Further research and collaboration across disciplines will help unlock its full range of benefits . If you need more information or have additional questions, feel free to ask!

properties

IUPAC Name

5-amino-2-[(4-methoxyphenyl)sulfonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c1-20-8-2-4-9(5-3-8)21(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHJLQNUJNCDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.